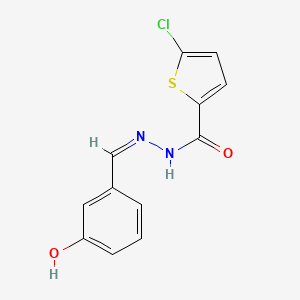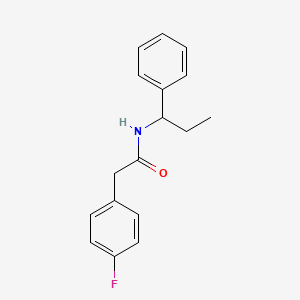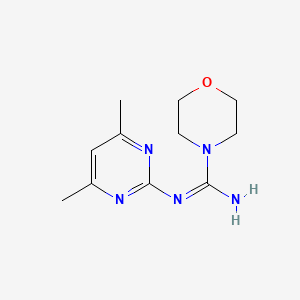
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide, also known as CHBT, is a chemical compound with potential biological and medicinal applications. It belongs to the class of hydrazones and is synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce blood glucose levels in diabetic rats by inhibiting α-glucosidase activity. It has also been shown to reduce inflammation by inhibiting COX-2 activity. This compound has been shown to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. It has also been shown to exhibit antitumor activity against various cancer cell lines, including HeLa and MCF-7.
実験室実験の利点と制限
One of the advantages of 5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide is its potential as a lead compound for drug discovery. Its diverse biological activities make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Its potential toxicity and side effects also need to be studied further.
将来の方向性
There are many potential future directions for the study of 5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide. One direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the study of its potential as a corrosion inhibitor and fluorescent probe for detecting metal ions. The potential use of this compound in drug discovery and materials science also warrants further investigation. The study of its toxicity and side effects is also important for its safe use in various applications. Overall, this compound is a promising compound with diverse biological activities and potential applications in various fields.
合成法
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide can be synthesized using various methods. One of the most common methods involves the reaction of 5-chloro-2-thiophenecarboxylic acid hydrazide with 3-hydroxybenzaldehyde in ethanol. The reaction mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization. Other methods include the use of different aldehydes and hydrazides, as well as different solvents and reaction conditions.
科学的研究の応用
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide has been studied for its potential biological and medicinal applications. It has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential as a corrosion inhibitor and as a fluorescent probe for detecting metal ions. This compound has been used in various scientific research applications, including drug discovery, materials science, and biochemistry.
特性
IUPAC Name |
5-chloro-N-[(Z)-(3-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-11-5-4-10(18-11)12(17)15-14-7-8-2-1-3-9(16)6-8/h1-7,16H,(H,15,17)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJSSZASVDJKP-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethylphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B5317826.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5317840.png)
![rel-(1S,3R)-3-amino-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5317842.png)
![4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5317846.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5317859.png)

![6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5317870.png)

![N,N-dimethyl-N'-(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5317890.png)
![1-acetyl-N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-piperidinecarboxamide](/img/structure/B5317893.png)
![3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)
![1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5317935.png)